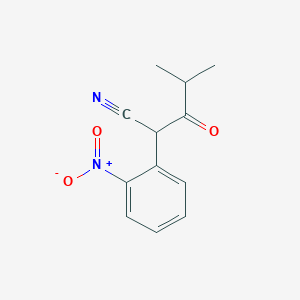
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitro group, a ketone, and a nitrile group
Preparation Methods
The synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reactions to introduce the ketone and nitrile functionalities. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the nitrile and ketone groups can interact with nucleophiles and electrophiles. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile include:
- 4-Methyl-2-nitrophenyl isothiocyanate
- 2-Methyl-4-nitrophenyl isocyanate
- 4-Methyl-2-nitroaniline These compounds share similar functional groups but differ in their specific structures and reactivity. The unique combination of functional groups in this compound makes it particularly versatile for various applications.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)12(15)10(7-13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,1-2H3 |
InChI Key |
UKTNMUVREWHSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


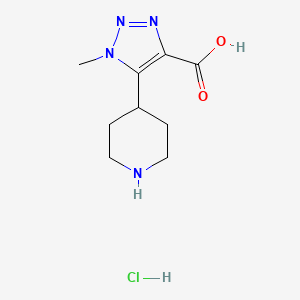

![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
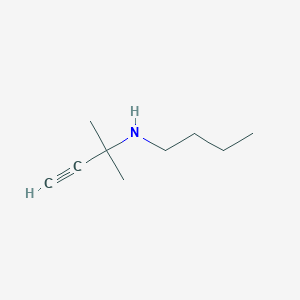
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

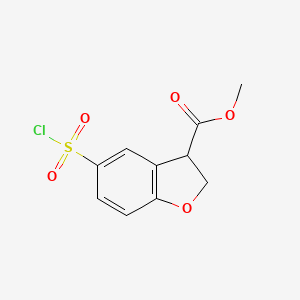
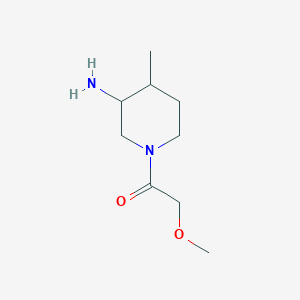
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
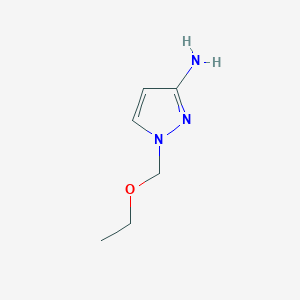
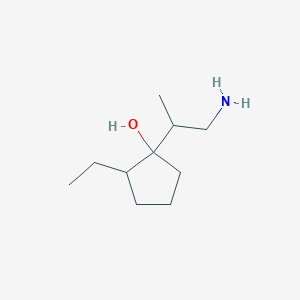

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
